2-Methoxybutanoic acid
CAS No.: 56674-69-2
Cat. No.: VC2520667
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56674-69-2 |
---|---|
Molecular Formula | C5H10O3 |
Molecular Weight | 118.13 g/mol |
IUPAC Name | 2-methoxybutanoic acid |
Standard InChI | InChI=1S/C5H10O3/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) |
Standard InChI Key | GVSTYPOYHNVKHY-UHFFFAOYSA-N |
SMILES | CCC(C(=O)O)OC |
Canonical SMILES | CCC(C(=O)O)OC |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
2-Methoxybutanoic acid exists as a colorless to slightly yellow liquid under standard conditions, with physical and chemical properties that reflect its carboxylic acid nature modified by the electron-donating methoxy substituent. The compound's ability to form hydrogen bonds through its carboxylic acid group contributes to its physical properties and potential intermolecular interactions .
Table 1: Physical and Chemical Properties of 2-Methoxybutanoic Acid
The methoxy group at the alpha position affects the compound's acidity, as electron-donating groups typically decrease the acidity of carboxylic acids by destabilizing the carboxylate anion. This structural feature distinguishes it from other butanoic acid derivatives and influences its chemical reactivity patterns .
Nomenclature and Identification
Systematic and Common Names
The compound is identified through various systematic and common names in chemical databases and literature. The preferred IUPAC name is 2-methoxybutanoic acid, though it is also commonly referred to as 2-methoxybutyric acid in some contexts .
Chemical Identifiers and Registry Numbers
A comprehensive set of identification numbers and codes is essential for accurate documentation and reference in scientific and regulatory contexts. These identifiers facilitate cross-referencing across different chemical databases and ensure precise identification of the compound for research and regulatory purposes .
Table 2: Chemical Identifiers for 2-Methoxybutanoic Acid
Identifier Type | Value | Reference |
---|---|---|
CAS Registry Number | 56674-69-2 | |
European Community (EC) Number | 831-170-1 | |
DSSTox Substance ID | DTXSID90507119 | |
PubChem CID | 12693685 | |
Wikidata | Q72489398 | |
MFCD Number | MFCD09864397 |
Structural Representation Codes
Modern chemical databases employ various notation systems to represent chemical structures digitally. These representations enable computational analysis, structural searching, and chemical informatics applications .
Table 3: Structural Representation Codes for 2-Methoxybutanoic Acid
Representation Type | Code |
---|---|
SMILES | Standard notation representing the two-dimensional structure |
InChI | IUPAC International Chemical Identifier providing a standardized representation |
InChIKey | Fixed-length hashed version of the InChI for database searching |
These structural representation codes are essential for computational chemistry applications, database searches, and structure-property relationship studies .
Hazard Category | Classification | Hazard Statement | GHS Code |
---|---|---|---|
Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage | H318 |
These hazard classifications highlight the potential for significant tissue damage upon direct contact, necessitating appropriate personal protective equipment and handling protocols in laboratory and industrial settings .
Structural Characteristics and Reactivity
Functional Group Reactivity
The reactivity of 2-methoxybutanoic acid is primarily determined by its two key functional groups: the carboxylic acid and the methoxy substituent. The carboxylic acid group enables typical organic acid reactions, including esterification, amidation, and salt formation. The presence of the methoxy group at the alpha position introduces steric and electronic effects that can modify these reaction pathways .
Key reactions of interest include:
-
Esterification with alcohols to form corresponding 2-methoxybutanoate esters
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Reduction to form 2-methoxybutanol
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Amidation to form 2-methoxybutanamides
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Halogenation reactions at unsubstituted carbons
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Potential for enolate formation and subsequent alkylation or condensation reactions
Stereochemical Considerations
The alpha-substitution pattern creates a stereogenic center at the C2 position, giving rise to potential enantiomers. This stereochemistry can be significant in biochemical processes and pharmaceutical applications where molecular recognition often depends on specific three-dimensional arrangements .
The possible stereoisomers include:
-
(R)-2-methoxybutanoic acid
-
(S)-2-methoxybutanoic acid
Stereoselective synthesis methods could be employed to produce enantiomerically enriched forms of the compound for applications requiring stereochemical purity .
Synthetic Routes and Industrial Production
Property | 2-Methoxybutanoic Acid | Butanoic Acid | 2-Methylbutanoic Acid |
---|---|---|---|
Molecular Formula | C5H10O3 | C4H8O2 | C5H10O2 |
Molecular Weight | 118.13 g/mol | 88.11 g/mol | 102.13 g/mol |
Alpha Substituent | -OCH3 (methoxy) | -H (hydrogen) | -CH3 (methyl) |
Chirality | Potentially chiral at C2 | Achiral | Chiral at C2 |
Key Hazard | Eye damage/skin irritation | Skin corrosion | Skin/eye irritation |
This comparison highlights the distinctive structural features of 2-methoxybutanoic acid relative to similar carboxylic acids, particularly the electronic and steric effects introduced by the methoxy substituent compared to the methyl group in 2-methylbutanoic acid .
Chemical Registry and Documentation
Database Entries and Records
2-Methoxybutanoic acid is registered in various chemical databases, ensuring its accessibility for research, regulatory, and industrial purposes. These database entries typically include structural information, physical and chemical properties, safety data, and related compounds .
The compound has been documented in PubChem (CID: 12693685) since February 8, 2007, with modifications as recent as March 1, 2025, indicating ongoing curation and updating of information related to this compound .
Regulatory Status
While specific regulatory information is limited in the available search results, as a chemical substance with documented hazard classifications, 2-methoxybutanoic acid is likely subject to various chemical management regulations in different jurisdictions. Its European Community (EC) Number (831-170-1) suggests registration within European regulatory frameworks .
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